molecular formula C6H5N3 B183350 1H-pyrazolo[3,4-c]pyridine CAS No. 271-47-6

1H-pyrazolo[3,4-c]pyridine

Katalognummer B183350
CAS-Nummer: 271-47-6
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: KNYHISBJRQVMAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H5N3 and a molecular weight of 119.124 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-c]pyridine involves various methods. One efficient method involves palladium-catalyzed reactions using microwave irradiation . Another method involves a one-pot two-step process .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-c]pyridine has been analyzed in several studies . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-c]pyridine have been studied . For instance, the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid has been reported .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including the 1H- and 2H-isomers, are utilized in a variety of biomedical applications. Over 300,000 of these compounds have been synthesized, with diverse substituents contributing to their biomedical relevance. These compounds are synthesized using both preformed pyrazole and pyridine, demonstrating their versatility in biomedical research (Donaire-Arias et al., 2022).

2. Antileishmanial Activity

A study synthesized and characterized substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates, showing significant antileishmanial activity against Leishmania amazonensis. This highlights their potential as therapeutic agents in treating leishmaniasis (Medeiros et al., 2017).

3. Inhibition of Cyclin-Dependent Kinases

1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is identified as a potent inhibitor of CDK1/CDK2, crucial in cell cycle progression and apoptosis induction. This implies its potential application in cancer research and therapy (Misra et al., 2003).

4. Drug-Discovery Chemistry

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a related scaffold, are efficient in ATP competitive binding to kinase enzymes. Their synthesis offers a versatile platform for creating compounds targeting kinases and other cancer drug targets (Smyth et al., 2010).

5. Tautomerism Studies

The study of tautomerism in pyrazolo[3,4-c]pyridine derivatives provides insights into their chemical properties and potential applications in biological systems. N1–N2 tautomerism was explored using various spectroscopic methods, contributing to the understanding of these compounds' behavior (Kourafalos et al., 2006).

Safety And Hazards

1H-pyrazolo[3,4-c]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Future research directions for 1H-pyrazolo[3,4-c]pyridine include further functionalization or introduction of alternative substituent patterns, which often requires developing challenging de novo syntheses . The compound’s utility in fragment-based drug discovery (FBDD) has also been highlighted .

Eigenschaften

IUPAC Name

1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYHISBJRQVMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181564
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-c]pyridine

CAS RN

271-47-6, 271-45-4
Record name 1H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-pyrazolo[3,4-c]pyridin-1-yl-ethanone (20.2 mg, 0.17 mmol, 1 equiv) in tetrahydrofuran (2 mL) and methanol (0.5 mL) was added sodium hydroxide aqueous solution (2M, 0.25 mL). The reaction solution was stirred at room temperature for 1 hr and then concentrated in vacuo to provide a crude residue. The crude residue was diluted with water (20 mL) and extracted with dichloromethane (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo to provide 1H-pyrazolo[3,4-c]pyridine as white powder, which used without further purification: LCMS (ES) M+H 120.3, Rf 0.22 min (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., 1 ml/min flow rate, a 2.5 min gradient of 20% to 100% B with a 1.1 min wash at 100% B; A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile).
Quantity
20.2 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
1H-pyrazolo[3,4-c]pyridine

Citations

For This Compound
448
Citations
D Matsuda, Y Kobashi, A Mikami, M Kawamura… - Bioorganic & Medicinal …, 2016 - Elsevier
Abstract Design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists are described. Lead compound 4 was identified through the ligand-based drug …
Number of citations: 19 www.sciencedirect.com
G Turan-Zitouni, A Ozdemir, ZA Kaplancikli… - Turk J Pharm …, 2009 - researchgate.net
The increasing clinical importance of drug-resistant bacterial and fungal pathogens has lent additional urgency to microbiological research and novel antimicrobial compounds …
Number of citations: 3 www.researchgate.net
FJ Urban, BG Anderson, SL Orrill… - … process research & …, 2001 - ACS Publications
An efficient synthesis of the PDE IV inhibitor, 9H-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine 1 is described. Starting from commercially …
Number of citations: 32 pubs.acs.org
ES Gavriil, N Lougiakis, N Pouli, P Marakos… - Medicinal …, 2017 - ingentaconnect.com
Background: Several pyrazolopyridines possess promising pharmacological activities, mainly attributed to their antagonistic nature towards the natural purines in many biological …
Number of citations: 8 www.ingentaconnect.com
C Pawar, D Pansare, D Shinde - European Journal of Chemistry, 2017 - eurjchem.com
A series of new molecules having 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1 H -pyrazolo[3,4- c ]pyridine and 3-(substituted)-5,6-dihydro-6-(substituted)-1 H -pyrazolo[3,4- c ] …
Number of citations: 12 eurjchem.com
O Tsikouris, T Bartl, J Toušek… - Magnetic …, 2008 - Wiley Online Library
Substituted pyrazolopyridines are potent inhibitors of phosphodiesterases and cyclin‐dependent kinases. In this study, NMR was used to investigate the potential N1‐H and N2‐H …
DJP Pinto, MJ Orwat, S Koch, KA Rossi… - Journal of medicinal …, 2007 - ACS Publications
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary …
Number of citations: 496 pubs.acs.org
VN Kourafalos, P Marakos, E Mikros, N Pouli, J Marek… - Tetrahedron, 2006 - Elsevier
A number of 7-substituted pyrazolo[3,4-c]pyridine derivatives have been synthesized in order to investigate the N1–N2 tautomerism within this class of biologically interesting …
Number of citations: 12 www.sciencedirect.com
CM Park, VB Jadhav, JH Song, S Lee… - Bulletin of the …, 2017 - Wiley Online Library
Maternal embryonic leucine zipper kinase ( MELK ) has been implicated in various cellular processes and is highly upregulated in diverse cancers, then it is thought to be a promising …
Number of citations: 4 onlinelibrary.wiley.com
AJ Duplantier, CJ Andresen, JB Cheng… - Journal of medicinal …, 1998 - ACS Publications
High-throughput file screening against inhibition of human lung PDE4 led to the discovery of 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (11…
Number of citations: 48 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.